Leptosin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptosin can be synthesized through a series of chemical reactions involving the isolation of the aurone glycoside from the leaves of Flemengia strobilifera . The process typically involves extraction, purification, and crystallization steps to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The compound is then crystallized to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Leptosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the glycoside moiety of this compound.
Substitution: This compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different glycoside derivatives .
Scientific Research Applications
Leptosin has a wide range of scientific research applications, including:
Mechanism of Action
Leptosin exerts its effects primarily through the inhibition of myeloperoxidase activity. Myeloperoxidase is an enzyme involved in the production of reactive oxygen species, which play a role in inflammation and immune responses. By inhibiting this enzyme, this compound can reduce oxidative stress and inflammation . The molecular targets and pathways involved include the binding of this compound to the active site of myeloperoxidase, thereby preventing its catalytic activity .
Comparison with Similar Compounds
Leptosin can be compared to other glycosides and aurones, such as:
Leptosperin: Another glycoside found in manuka honey, known for its antimicrobial properties.
Preussolides A and B: Phosphoethanolamine-substituted macrolides with antifungal activity.
Methyl syringate: A compound related to this compound, also found in manuka honey, with similar biological activities.
This compound is unique due to its specific glycoside structure and its potent inhibition of myeloperoxidase activity, which distinguishes it from other similar compounds .
Properties
CAS No. |
486-23-7 |
---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-7-methoxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-13(32-22-19(29)18(28)17(27)15(8-23)33-22)5-3-10-16(26)14(31-20(10)21)7-9-2-4-11(24)12(25)6-9/h2-7,15,17-19,22-25,27-29H,8H2,1H3/b14-7- |
InChI Key |
NXOKVARAWXQHGX-AUWJEWJLSA-N |
SMILES |
COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Isomeric SMILES |
COC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)O)O)/C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)O)O)C2=O)OC4C(C(C(C(O4)CO)O)O)O |
Appearance |
Solid powder |
melting_point |
229 - 231 °C |
physical_description |
Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Leptosin; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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